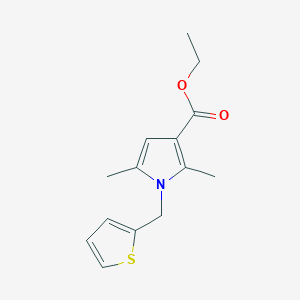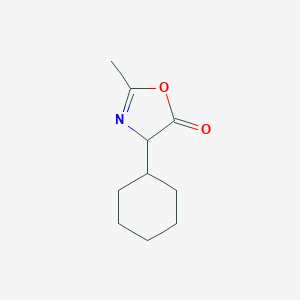
4-Cyclohexyl-2-methyloxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclohexyl-2-methyloxazol-5(4H)-one, commonly known as Oxcarbazepine, is a chemical compound that belongs to the family of anticonvulsant drugs. It is used to treat epilepsy and bipolar disorder. Oxcarbazepine is a derivative of carbamazepine, and it has been found to be more effective and less toxic than carbamazepine.
Mécanisme D'action
The exact mechanism of action of Oxcarbazepine is not fully understood. However, it is believed to work by blocking voltage-gated sodium channels in the brain, which reduces the excitability of neurons and prevents the spread of seizures. Oxcarbazepine has also been found to enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the brain.
Effets Biochimiques Et Physiologiques
Oxcarbazepine has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which reduces neuronal excitability. Oxcarbazepine has also been found to decrease the levels of glutamate, an excitatory neurotransmitter in the brain. This reduces the spread of seizures and prevents the development of epilepsy. Oxcarbazepine has also been found to have mood-stabilizing effects, which make it useful in the treatment of bipolar disorder.
Avantages Et Limitations Des Expériences En Laboratoire
Oxcarbazepine has several advantages for lab experiments. It has a low toxicity profile and is well-tolerated by most patients. It is also easy to administer and has a relatively long half-life. However, Oxcarbazepine has some limitations for lab experiments. It can interact with other drugs and can cause adverse reactions in some patients. It is also not effective in all types of seizures and may not be suitable for all patients.
Orientations Futures
There are several future directions for the study of Oxcarbazepine. One area of research is the development of new formulations of Oxcarbazepine that can be administered more easily and have fewer side effects. Another area of research is the investigation of Oxcarbazepine's potential use in the treatment of other neurological disorders, such as neuropathic pain and migraine. Additionally, there is a need for more research on the long-term effects of Oxcarbazepine and its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of 4-Cyclohexyl-2-methyloxazol-5(4H)-one involves the reaction of 2-amino-4,5-dimethoxybenzoic acid with cyclohexanone in the presence of acetic anhydride and sulfuric acid. The reaction yields 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide, which is then converted to Oxcarbazepine by treatment with sodium hydroxide.
Applications De Recherche Scientifique
Oxcarbazepine has been extensively studied for its anticonvulsant and mood-stabilizing properties. It has been found to be effective in the treatment of partial seizures, generalized tonic-clonic seizures, and bipolar disorder. Oxcarbazepine has also been studied for its potential use in the treatment of neuropathic pain, migraine, and trigeminal neuralgia.
Propriétés
Numéro CAS |
180200-83-3 |
|---|---|
Nom du produit |
4-Cyclohexyl-2-methyloxazol-5(4H)-one |
Formule moléculaire |
C10H15NO2 |
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
4-cyclohexyl-2-methyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C10H15NO2/c1-7-11-9(10(12)13-7)8-5-3-2-4-6-8/h8-9H,2-6H2,1H3 |
Clé InChI |
MSEORHZAIHXKLG-UHFFFAOYSA-N |
SMILES |
CC1=NC(C(=O)O1)C2CCCCC2 |
SMILES canonique |
CC1=NC(C(=O)O1)C2CCCCC2 |
Synonymes |
5(4H)-Oxazolone, 4-cyclohexyl-2-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



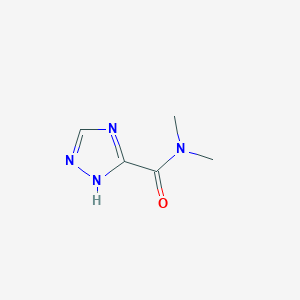


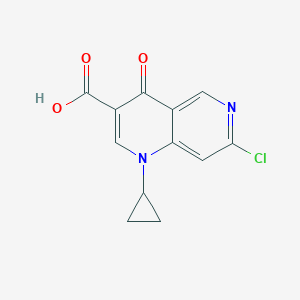

![(3aS,4S,6aR)-4-(Hydroxymethyl)-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B69359.png)
![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B69364.png)
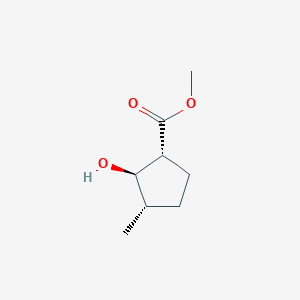
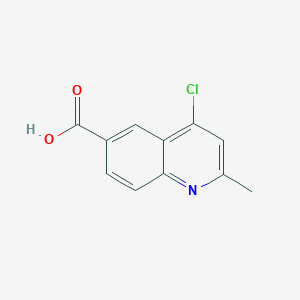

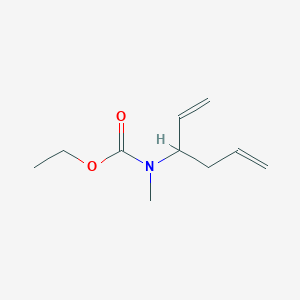
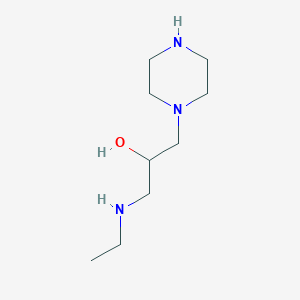
![Carbamic acid, (2-hydroxy-1-methylbutyl)-, 1,1-dimethylethyl ester, [R-(R*,S*)]-](/img/structure/B69376.png)
